tert-Butyl azidoformate

Overview

Description

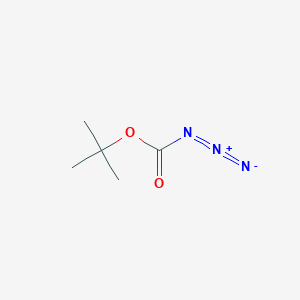

tert-Butyl azidoformate (CAS 1070-19-5), also known as tert-butoxycarbonyl azide (Boc-N₃), is a highly reactive organic compound with the molecular formula C₅H₉N₃O₂. It is widely used in peptide synthesis as a reagent for introducing the tert-butoxycarbonyl (Boc) protecting group to amino acids . Its structure consists of a tert-butyl ester linked to an azidoformate group (N₃COO-), which enables selective acylation reactions under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

From tert-Butyl carbazate:

- A solution of tert-butyl carbazate, glacial acetic acid, and water is cooled in an ice bath.

- Sodium nitrite is added slowly while maintaining the temperature between 10-15°C.

- The mixture is allowed to stand, and the floating oil is extracted with ether.

- The ether extracts are washed, dried, and the solvent is removed by distillation.

- The azide is distilled to obtain tert-butyl azidoformate .

-

From tert-Butanol and Phenyl Chloroformate:

- A solution of tert-butanol and quinoline in dichloromethane is stirred while phenyl chloroformate is added dropwise.

- The reaction mixture is maintained at 38-41°C.

- After overnight storage, water is added to dissolve the precipitated quinoline hydrochloride.

- The organic layer is separated, washed, dried, and the solvent is removed by distillation .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the laboratory procedures mentioned above, with additional safety measures due to the compound’s shock-sensitive nature.

Chemical Reactions Analysis

Types of Reactions:

Acylation Reactions:

Common Reagents and Conditions:

- Reagents such as sodium nitrite, glacial acetic acid, and phenyl chloroformate are commonly used.

- Reaction conditions often involve low temperatures (10-15°C) and the use of solvents like dichloromethane and ether.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

tert-Butyl azidoformate is primarily used as a reagent in organic synthesis due to its ability to introduce the Boc protecting group efficiently. This application is crucial in peptide synthesis, where protecting groups are essential for selective reactions.

- Mechanism of Action : It functions as an acylating agent, reacting with nucleophiles such as amines and hydrazines to form carbamates. The reaction involves nucleophilic attack on the carbonyl carbon followed by nitrogen gas elimination .

Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals. Its role as an acylation reagent enables the formation of complex molecules necessary for drug development.

Case Study : In a study focused on solid-phase synthesis methods, this compound was employed to create a diverse library of muramyl dipeptides, which are important for drug screening .

Biologically Active Compounds

This compound is integral in synthesizing biologically active compounds. By facilitating the formation of carbamate derivatives, it aids in developing compounds with potential therapeutic applications.

Example Application : The synthesis of N-tert-butoxycarbonyl (Boc) protected amino groups has been reported using this compound, showcasing its versatility in medicinal chemistry .

Industrial Applications

In industrial settings, this compound serves as a key intermediate for synthesizing various chemical products. Its ability to facilitate reactions under mild conditions makes it suitable for large-scale applications.

Mechanism of Action

Mechanism:

- tert-Butyl azidoformate acts as an acylating agent, reacting with nucleophiles such as amines and hydrazines to form carbamates.

- The reaction involves the nucleophilic attack on the carbonyl carbon of this compound, followed by the elimination of nitrogen gas .

Molecular Targets and Pathways:

- The primary molecular targets are nucleophilic functional groups in organic molecules, leading to the formation of carbamate derivatives.

Comparison with Similar Compounds

Key Properties :

- Molecular weight: 143.14 g/mol .

- Stability: Thermally unstable above 80°C, with risks of explosive decomposition .

- Reactivity: Reacts with amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively .

Safety Notes:

Comparison with Similar Azidoformate Compounds

tert-Butyl Azodiformate (CAS 870-50-8)

- Structure : Di-tert-butyl ester of azodiformic acid (N=N linked to two Boc groups) .

- Synthesis : Prepared from tert-butyl azidoformate and tert-butyl carbazate via hydrazine intermediate .

- Applications : Less reactive than azidoformates; primarily used in oxidation reactions and as a stable intermediate .

- Stability : More thermally stable than this compound due to the absence of an explosive azide group .

Ethyl Azidoformate (CAS 503-38-8)

- Structure : Ethyl ester of azidoformic acid (N₃COOEt).

- Reactivity : Undergoes cycloaddition with ketenimines to form oxazoline derivatives under thermal conditions .

- Stability : Less stable than tert-butyl derivatives; prone to hydrolysis and decomposition at room temperature .

t-Butyl Carbazate (CAS 870-46-2)

- Structure : Hydrazine derivative with a Boc group.

- Reactivity : Reacts with this compound to form azodiformates .

- Applications : Used in the synthesis of hydrazides and as a precursor for cross-linking agents .

Comparative Data Table

Cross-Linking in Elastomers

This compound derivatives (e.g., BAF, M-BAF) graft onto ethylene-propylene rubber (EPM) to enhance viscosity and mechanical properties.

Chan–Lam Coupling

This compound enables copper-catalyzed coupling with phenylboronic acid to yield N-aryl carbamates in 54% yield, demonstrating its versatility in organometallic chemistry .

Biological Activity

tert-Butyl azidoformate (TBAF) is an organic compound with the formula CHNO. It is primarily recognized for its applications in organic synthesis, particularly in the formation of azides and as a precursor for various chemical transformations. This article delves into the biological activity of TBAF, exploring its mechanisms, applications, and relevant case studies.

- Molecular Weight : 143.14 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in organic solvents like methanol and dichloromethane.

This compound functions as an electrophile in various reactions, particularly in the introduction of azide groups into substrates. The azide group () is known for its reactivity, allowing for further transformations such as cycloadditions and nucleophilic substitutions. This reactivity makes TBAF a valuable tool in synthetic organic chemistry, especially in the development of pharmaceuticals and bioactive compounds.

Antimicrobial Properties

Research indicates that TBAF exhibits antimicrobial activity against various pathogens. A study demonstrated that compounds synthesized using TBAF showed significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell walls through azide formation, leading to cell lysis.

Cytotoxicity and Anticancer Potential

TBAF has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that TBAF derivatives induced apoptosis in human cancer cells, including breast and prostate cancer lines. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study: Synthesis and Biological Evaluation

In a notable study published by ACS Publications, researchers synthesized several derivatives of TBAF to evaluate their biological activity. The findings are summarized in Table 1:

| Compound Name | Structure | Activity | IC50 (µM) |

|---|---|---|---|

| TBAF-Derivative 1 | Structure | Antibacterial | 25 |

| TBAF-Derivative 2 | Structure | Cytotoxic (breast cancer) | 15 |

| TBAF-Derivative 3 | Structure | Cytotoxic (prostate cancer) | 10 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Biodegradation Studies

TBAF's environmental impact has also been studied, particularly its biodegradation pathways. A study highlighted that certain bacterial strains could utilize TBAF as a carbon source, indicating potential applications in bioremediation efforts.

Properties

IUPAC Name |

tert-butyl N-diazocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-5(2,3)10-4(9)7-8-6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHLCKAQWKBMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061449 | |

| Record name | 1,1-Dimethylethyl azidoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-19-5 | |

| Record name | 1,1-Dimethylethyl carbonazidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonazidic acid, 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl azidoformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonazidic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylethyl azidoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl azidoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.